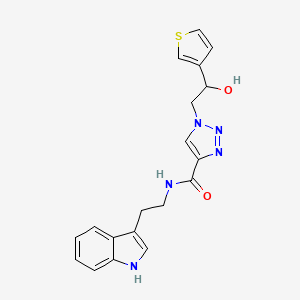

![molecular formula C14H10BrFN2O3 B2355769 [2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 380560-40-7](/img/structure/B2355769.png)

[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

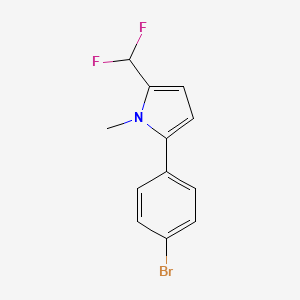

[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique structure and potential therapeutic benefits. In

Applications De Recherche Scientifique

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in the field of medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often leads to reduced basicity and reactivity compared to their chlorinated and brominated analogues . The compound can serve as a precursor for the synthesis of various fluoropyridines, which are valuable in the development of new pharmaceuticals and agrochemicals.

Radiopharmaceuticals

The introduction of fluorine-18 isotopes into pyridine derivatives makes them potential imaging agents for positron emission tomography (PET) scans . “[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” could be used in the synthesis of F-18 labeled compounds, aiding in the local radiotherapy of cancers and providing insights into various biological processes.

Agricultural Chemistry

In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification . This compound could be utilized to create new agrochemicals with enhanced physical, biological, and environmental characteristics.

Catalysis

Bipyridine derivatives are known to act as ligands in transition-metal catalysis . The subject compound could be involved in the synthesis of bipyridine derivatives that facilitate various catalytic reactions, potentially improving yields and reaction conditions.

Photosensitizers

Photosensitizers are crucial in photodynamic therapy and solar energy conversion. Bipyridine derivatives, which can be synthesized from the compound , are often used as photosensitizers due to their ability to strongly coordinate with metal centers .

Supramolecular Chemistry

The compound can be a starting material for the synthesis of bipyridine derivatives that are integral to supramolecular architectures . These structures have applications in the development of molecular machines, sensors, and materials with novel properties.

Propriétés

IUPAC Name |

[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-4-2-1-3-11(12)16/h1-7H,8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQKZKAEIHOROX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)

![tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B2355693.png)

![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)

![3-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2355702.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)